![molecular formula C17H15NO5 B5873436 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid
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Overview
Description
5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID). Aspirin is commonly used for pain relief, fever reduction, and anti-inflammatory effects. However, beyond its clinical applications, aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more.
Mechanism of Action
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, so by inhibiting their production, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid can reduce these symptoms. Additionally, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid can irreversibly acetylate COX-1, which leads to a decrease in the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
Aspirin has a wide range of biochemical and physiological effects beyond its anti-inflammatory and anti-cancer properties. Aspirin has been shown to have anti-platelet effects, which can help prevent blood clots and reduce the risk of heart attacks and strokes. Additionally, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid has been shown to have antioxidant effects, which can help protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Aspirin has several advantages as a research tool, including its well-established safety profile and low cost. However, 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid also has limitations, such as its relatively low potency compared to other drugs and its potential for non-specific effects.
Future Directions
There are many potential future directions for research on 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid. One area of interest is the development of new 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid derivatives with improved potency and specificity. Additionally, there is ongoing research into the use of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid as a cancer prevention and treatment agent, as well as its potential use in the prevention of Alzheimer's disease. Finally, there is ongoing research into the mechanisms of action of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid, which could lead to the development of new drugs with similar effects.
Synthesis Methods
Aspirin can be synthesized through the reaction of salicylic acid with acetic anhydride. The reaction is catalyzed by a small amount of sulfuric acid, and the product is purified through recrystallization. This method has been used for over a century and is still the most common way to produce 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid.
Scientific Research Applications
Aspirin has been the subject of extensive scientific research, with a variety of potential applications in fields such as cancer research, cardiovascular disease prevention, and more. One of the most well-known applications of 5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid is its use as a blood thinner, which can help prevent heart attacks and strokes. Aspirin has also been shown to have anti-cancer effects, particularly in preventing the development of colon cancer.
properties
IUPAC Name |
5-acetyloxy-2-[(2-phenylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-13-7-8-15(14(10-13)17(21)22)18-16(20)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWSDYLOKQOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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